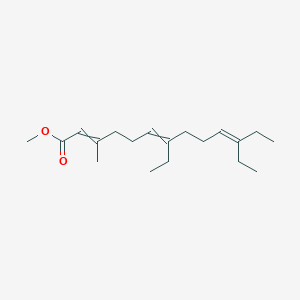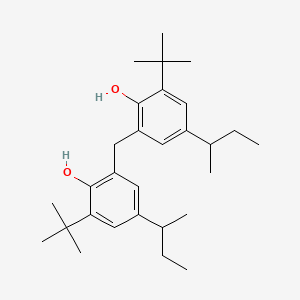![molecular formula C20H22Cl2O2 B14465709 2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol CAS No. 73008-80-7](/img/structure/B14465709.png)
2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with chloro, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of chloro, hydroxy, and methyl substituents. Common synthetic routes may involve:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using reagents like AlCl₃.
Reduction: The acyl group is reduced to form the cyclohexyl ring.
Halogenation: Chlorine atoms are introduced using reagents like Cl₂/FeCl₃.
Hydroxylation: Hydroxy groups are introduced using reagents like H₂O₂ or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques like recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro groups.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, KMnO₄.
Reducing Agents: LiAlH₄, NaBH₄.
Nucleophiles: NaOH, KOH for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups on the cyclohexyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73008-80-7 |
|---|---|
Molecular Formula |
C20H22Cl2O2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol |
InChI |
InChI=1S/C20H22Cl2O2/c1-12-8-14(10-16(21)18(12)23)20(6-4-3-5-7-20)15-9-13(2)19(24)17(22)11-15/h8-11,23-24H,3-7H2,1-2H3 |
InChI Key |
QUWNLZCYRSJNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C2(CCCCC2)C3=CC(=C(C(=C3)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


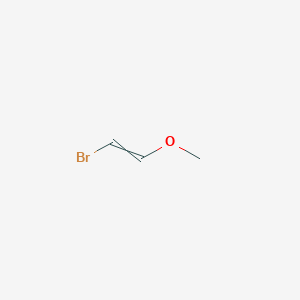
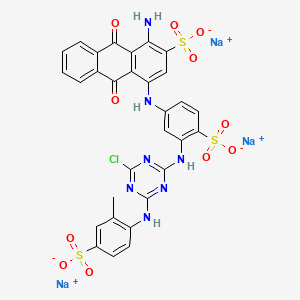
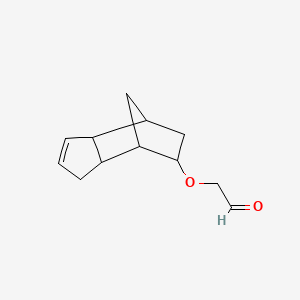
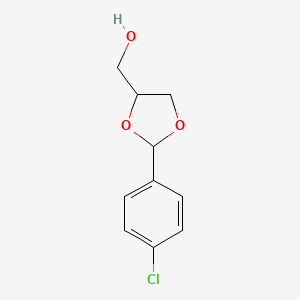
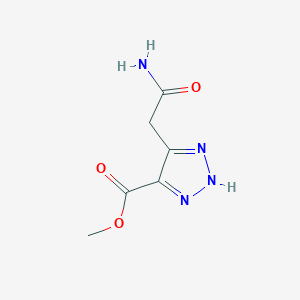
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
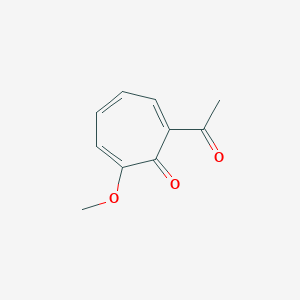
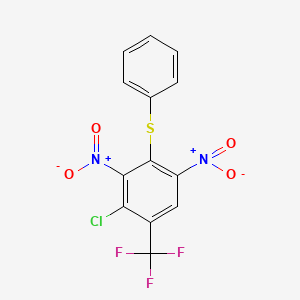
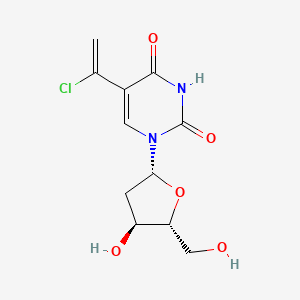

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

